2,9-Dimethylbenz[a]anthracene
Overview
Description
2,9-Dimethylbenz[a]anthracene is a polycyclic aromatic hydrocarbon with the molecular formula C20H16. It is a derivative of benz[a]anthracene, characterized by the presence of two methyl groups at the 2 and 9 positions. This compound is known for its significant role in scientific research, particularly in the study of carcinogenesis and mutagenesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,9-Dimethylbenz[a]anthracene typically involves the alkylation of benz[a]anthracene. One common method is the Friedel-Crafts alkylation, where benz[a]anthracene is reacted with methyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions usually involve anhydrous conditions and temperatures ranging from 0°C to 50°C.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions: 2,9-Dimethylbenz[a]anthracene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinones and other oxygenated derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of dihydro derivatives.
Substitution: Electrophilic substitution reactions are common, where the methyl groups can be substituted with other functional groups using reagents like halogens or nitrating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (chlorine, bromine) in the presence of a catalyst like iron(III) chloride.
Major Products:
Oxidation: Quinones and hydroxylated derivatives.
Reduction: Dihydro derivatives.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
2,9-Dimethylbenz[a]anthracene is extensively used in scientific research due to its carcinogenic properties. Some of its applications include:
Chemistry: Used as a model compound to study the mechanisms of polycyclic aromatic hydrocarbon reactions.
Biology: Employed in studies of DNA adduct formation and repair mechanisms.
Medicine: Utilized in cancer research to induce tumors in animal models, aiding in the study of carcinogenesis and the development of anti-cancer drugs.
Industry: Applied in the synthesis of other complex organic molecules and as a reference standard in analytical chemistry.
Mechanism of Action
The mechanism of action of 2,9-Dimethylbenz[a]anthracene involves its metabolic activation to form reactive intermediates that can bind to DNA, leading to mutations and cancer. The primary molecular targets are the DNA bases, where the compound forms covalent adducts. This process is mediated by enzymes such as cytochrome P450, which convert the compound into its active form. The resulting DNA adducts can cause errors during DNA replication, ultimately leading to carcinogenesis.
Comparison with Similar Compounds
7,12-Dimethylbenz[a]anthracene: Known for its potent carcinogenic properties and used in similar research applications.
Benzo[a]pyrene: Another well-known carcinogen, often studied for its environmental impact and role in cancer development.
Properties
IUPAC Name |
2,9-dimethylbenzo[a]anthracene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16/c1-13-4-6-16-12-20-17(11-18(16)9-13)8-7-15-5-3-14(2)10-19(15)20/h3-12H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZJUFRYWSUPNBV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C=C3C(=C2)C=CC4=C3C=C(C=C4)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9073911 | |
Record name | 2,9-Dimethylbenz[a]anthracene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9073911 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
572-89-4 | |
Record name | Benzo(a)anthracene, 2,9-dimethyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000572894 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,9-Dimethylbenz[a]anthracene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9073911 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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